molecular formula C17H22N4O2S B6700533 N-methyl-6-[(1-methyl-2-phenylpyrrolidin-3-yl)amino]pyridine-3-sulfonamide

N-methyl-6-[(1-methyl-2-phenylpyrrolidin-3-yl)amino]pyridine-3-sulfonamide

Cat. No.: B6700533
M. Wt: 346.4 g/mol
InChI Key: RKXDOFGSLXKMLJ-UHFFFAOYSA-N
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Description

N-methyl-6-[(1-methyl-2-phenylpyrrolidin-3-yl)amino]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group and a pyrrolidine ring

Properties

IUPAC Name

N-methyl-6-[(1-methyl-2-phenylpyrrolidin-3-yl)amino]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-18-24(22,23)14-8-9-16(19-12-14)20-15-10-11-21(2)17(15)13-6-4-3-5-7-13/h3-9,12,15,17-18H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXDOFGSLXKMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN=C(C=C1)NC2CCN(C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-[(1-methyl-2-phenylpyrrolidin-3-yl)amino]pyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.

    Substitution on the Pyridine Ring: The pyridine ring is functionalized with a sulfonamide group through a nucleophilic substitution reaction. This involves the reaction of a pyridine derivative with a sulfonyl chloride in the presence of a base.

    Coupling of the Pyrrolidine and Pyridine Rings: The final step involves coupling the pyrrolidine ring with the functionalized pyridine ring. This can be achieved through a condensation reaction using a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-[(1-methyl-2-phenylpyrrolidin-3-yl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-methyl-6-[(1-methyl-2-phenylpyrrolidin-3-yl)amino]pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: The compound is investigated for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological processes and pathways.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-methyl-6-[(1-methyl-2-phenylpyrrolidin-3-yl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-6-[(1-methyl-2-phenylpyrrolidin-3-yl)amino]pyridine-3-carboxamide
  • N-methyl-6-[(1-methyl-2-phenylpyrrolidin-3-yl)amino]pyridine-3-thiol

Uniqueness

N-methyl-6-[(1-methyl-2-phenylpyrrolidin-3-yl)amino]pyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to similar compounds with different functional groups.

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